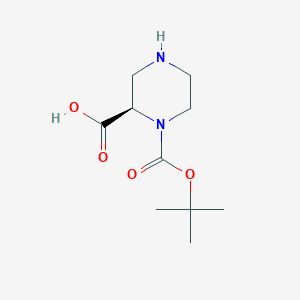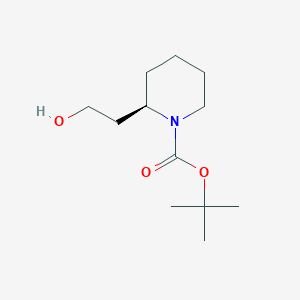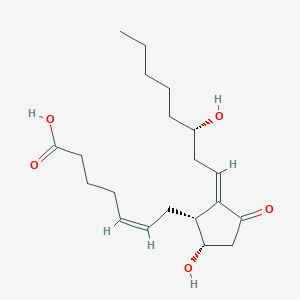
4-(Trifluoromethoxy)benzyl alcohol
Descripción general
Descripción
“4-(Trifluoromethoxy)benzyl alcohol” is an aromatic ether and an organic building block . It is used as a pharmaceutical intermediate and also used to predict the NMR spectrum . It is employed as a reagent in, for example, kinetic studies of phosphonoformate prodrugs and aquachromium (IV) .
Synthesis Analysis
The synthesis of “4-(Trifluoromethoxy)benzyl alcohol” involves several steps. In one method, 0.96 g of 4-trifluoromethoxybenzyl alcohol and 2 g of diethylene glycol dimethyl ether were sequentially added. The resulting mixture was subjected to ultrasonic irradiation at 40 kHz/30 W/70 ° C for 35 minutes in an ultrasonic reaction apparatus. The diethylene glycol dimethyl ether was removed under reduced pressure and recrystallized to give 0.91 g of 4-trifluoromethoxybenzoic acid, yield 96 percent .
Molecular Structure Analysis
The molecular formula of “4-(Trifluoromethoxy)benzyl alcohol” is CF3OC6H4CH2OH . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
In one reaction, (4-(trifluoromethoxy)phenyl)methanol (3.6 g, 18.8 mmol) in CH 2 Cl 2 (60 mL) was added PBr 3 (6 g, 22.2 mmol) dropwise with stirring, while cooling to a temperature of 0-10° C. over a time period of 30 min. The resulting mixture was stirred at room temperature for 3 h .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Trifluoromethoxy)benzyl alcohol” include a boiling point of 108°C at 25 mmHg, a density of 1.326 g/mL at 25°C, and a refractive index of 1.449 . It also has a high GI absorption, is BBB permeant, and is not a P-gp substrate .
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate
This compound is used as an intermediate in the synthesis of various pharmaceuticals. It can be involved in the formation of other complex molecules that have medicinal properties .
NMR Spectrum Prediction
It is utilized in predicting the Nuclear Magnetic Resonance (NMR) spectrum, which is a valuable tool in structural determination and analysis of organic compounds .
Kinetic Studies
The compound serves as a reagent in kinetic studies, which are essential for understanding the rates of chemical reactions. This can be particularly useful in studying the behavior of prodrugs .
Synthesis of Trichloroacetimidates
It is involved in the synthesis of trichloroacetimidates, which are used in various chemical transformations and have applications in organic synthesis .
Safety and Hazards
“4-(Trifluoromethoxy)benzyl alcohol” causes severe skin burns and eye damage. It may cause respiratory irritation. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is known to be used as an organic building block in chemical synthesis .
Mode of Action
It is used in chemical synthesis, suggesting that it interacts with other compounds to form new substances .
Biochemical Pathways
It is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Its physical properties, such as boiling point (108 °C/25 mmHg) and density (1.326 g/mL at 25 °C), may influence its bioavailability .
Result of Action
It is used as a substrate specificity of inducible O-demethylase of Sporomusa ovata for methoxynaphthols, methoxyfuran and fluoroanisols under anaerobic conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethoxy)benzyl alcohol. It should be used in a well-ventilated area and avoid contact with moisture . Personal protective equipment should be worn to avoid personal contact and inhalation .
Propiedades
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSOZAOCYJDPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169637 | |
| Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzyl alcohol | |
CAS RN |
1736-74-9 | |
| Record name | 4-(Trifluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1736-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions that 4-(trifluoromethoxy)benzyl alcohol was not transformed into hydroxylated products by the O-demethylase activity from Sporomusa ovata. What does this suggest about the enzyme's substrate specificity?
A1: The fact that 4-(trifluoromethoxy)benzyl alcohol remained unchanged suggests that the O-demethylase enzyme from Sporomusa ovata has a specific preference for the structure of its substrates. [] While the enzyme effectively cleaves methyl-oxygen bonds in a range of methoxy-containing compounds, the presence of the trifluoromethyl group and the benzyl alcohol moiety in 4-(trifluoromethoxy)benzyl alcohol appears to hinder its recognition and processing by the enzyme. This highlights the importance of specific structural features for substrate binding and enzymatic activity in this anaerobic O-demethylation process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



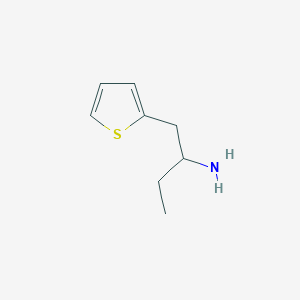



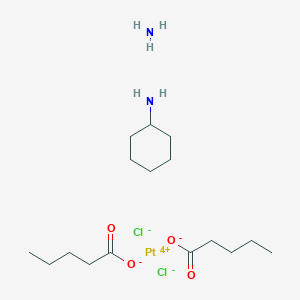
![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)

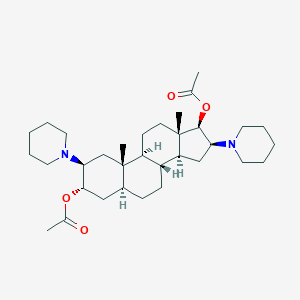
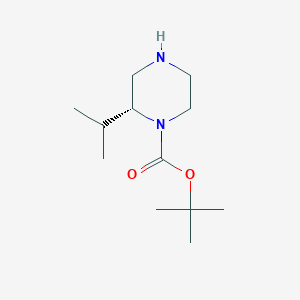
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
